molecular formula C13H19N B7938901 4-methyl-N-(2-methylcyclopentyl)aniline

4-methyl-N-(2-methylcyclopentyl)aniline

Cat. No.: B7938901
M. Wt: 189.30 g/mol
InChI Key: VQUJUAKYNNMNCA-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₃H₁₉N It is a derivative of aniline, where the amino group is substituted with a 2-methylcyclopentyl group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylcyclopentyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-methylaniline with 2-methylcyclopentyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of catalysts, such as palladium or ruthenium complexes, can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylcyclopentyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-methyl-N-(2-methylcyclopentyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylcyclopentyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-cyclopentylaniline
  • 4-methyl-N-(2-ethylcyclopentyl)aniline
  • 4-methyl-N-(2-methylcyclohexyl)aniline

Uniqueness

4-methyl-N-(2-methylcyclopentyl)aniline is unique due to the presence of both a methyl group on the benzene ring and a 2-methylcyclopentyl group on the amino nitrogen. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-methyl-N-(2-methylcyclopentyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-6-8-12(9-7-10)14-13-5-3-4-11(13)2/h6-9,11,13-14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUJUAKYNNMNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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